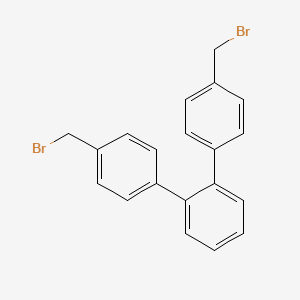

1,2-Bis(4-bromomethylphenyl)benzene

CAS No.: 55759-13-2

Cat. No.: VC19607616

Molecular Formula: C20H16Br2

Molecular Weight: 416.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55759-13-2 |

|---|---|

| Molecular Formula | C20H16Br2 |

| Molecular Weight | 416.1 g/mol |

| IUPAC Name | 1,2-bis[4-(bromomethyl)phenyl]benzene |

| Standard InChI | InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2 |

| Standard InChI Key | CQZFOAQNRXXQOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |

Introduction

Structural and Chemical Characteristics

1,2-Bis(4-bromomethylphenyl)benzene consists of a central benzene ring with two 4-bromomethylphenyl substituents attached at the 1 and 2 positions. The molecular formula is C₂₀H₁₆Br₂, and its structure features:

-

Core benzene ring with two para-substituted bromomethyl groups.

-

Bromomethyl (-CH₂Br) groups at the 4-positions of each phenyl substituent, enabling nucleophilic substitution or cross-coupling reactions.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₂₀H₁₆Br₂ |

| Molecular weight | 413.12 g/mol |

| Substituent positions | 4-bromomethyl groups on phenyl rings attached to central benzene (1,2) |

Synthesis Pathways

The synthesis of 1,2-bis(4-bromomethylphenyl)benzene is hypothesized to involve multi-step strategies analogous to those used for related bis(bromomethyl)benzenes. Two plausible routes are outlined below:

Route 1: Suzuki-Miyaura Coupling

-

Preparation of 4-bromomethylphenyl boronic acid: Bromination of 4-methylphenylboronic acid followed by oxidation.

-

Cross-coupling: Reaction with 1,2-dibromobenzene under palladium catalysis to form the biaryl structure.

Route 2: Friedel-Crafts Alkylation

-

Formation of 4-bromomethylphenyl intermediates: Bromination of toluene derivatives using N-bromosuccinimide (NBS) or HBr.

-

Alkylation: Attachment of these intermediates to a central benzene ring via Friedel-Crafts alkylation, though steric hindrance may necessitate alternative catalysts.

Reactivity and Functionalization

The bromomethyl groups in 1,2-bis(4-bromomethylphenyl)benzene serve as reactive sites for further transformations:

Nucleophilic Substitution

-

Alkoxylation: Reaction with alcohols or amines to form ethers or amines.

-

Grignard Reactions: Formation of extended carbon chains via organometallic reagents.

Cross-Coupling Reactions

| Reaction | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl or heteroaryl derivatives |

| Ullmann Coupling | CuI, L-proline, DMSO, 120°C | C-C bond formation |

Applications in Materials Science and Organic Synthesis

Polymer Synthesis

Bromomethyl groups enable polymerization via nickel-catalyzed coupling, as demonstrated in analogous systems (e.g., 1,2-bis(bromomethyl)benzene yields polymers with high thermal stability) .

Ligand Design

The compound’s bromomethyl groups can be functionalized into tridentate ligands for metal complexes, enhancing catalytic activity in organic transformations .

Macrocyclic Synthesis

Bromomethyl groups act as electrophiles for Diels-Alder reactions, facilitating the construction of macrocycles or cyclophanes .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

-

Steric Hindrance: The 1,2-substitution pattern may limit accessibility of reactive sites.

-

Synthetic Optimization: Development of catalytic systems to improve coupling efficiencies.

-

Functional Derivatives: Exploration of sulfonamide or ether derivatives for biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume